- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64
Cas no 91296-87-6 (Sarafloxacin hydrochloride)
Sarafloxacin hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Sarafloxacin hydrochloride
- 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid hydrochloride
- 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- Sarafloxacin (hydrochloride)
- Sarafloxacin HCl
- Sarafloxacin Hydroch
- Sarafloxacin hydrochloride hydrate
- 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Hydrochloride
- I36JP4Q9DF
- Sarafloxacin hydrochloride [USAN]
- Saraflox
- AK126668
- DSSTox_RID_81237
- DSSTox_CID_25939
- DSSTox_GSID_45939
- 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- PD 121960
- Sarafloxacin hydrochloride (
- A-56620 hydrochloride
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride (9CI)
- Sarafin
- SaraFlox WSP (TN)
- CCG-39997
- ABBOTT-57135 HYDROCHLORIDE
- NSC-758956
- SaraFlox Injectable
- 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
- DTXSID8045939
- Tox21_111462
- BCP13147
- 91296-87-6
- Sarafloxacin hydrochloride (USAN)
- ABBOTT-57135 (SARAFLOXACIN)
- 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride (1:1); 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride (9CI); Sarafin; Sarafloxacin hydrochloride
- UNII-I36JP4Q9DF
- HY-B0343A
- A-57135
- Sarafloxacin monohydrochloride
- CAS-91296-87-6
- A-56620
- CHEMBL542157
- 1ST5757A
- D05802
- SARAFLOXACIN HYDROCHLORIDE [MART.]
- CHEBI:201434
- AS-16087
- HMS1922D04
- SaraFlox WSP
- ABBOTT-56620
- SARAFLOXACIN MONOHYDROCHLORIDE [MI]
- NCGC00095163-01
- AKOS016013115
- SPECTRUM1505314
- 3-Quinolinecarboxylic acid,6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-,monohydrochloride
- Abbott-57135 [sarafloxacin]
- DTXCID6025939
- DB-057250
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride
- Sarafloxacin-d8 Hydrochloride
- SARAFLOXACIN HYDROCHLORIDE [GREEN BOOK]
- SARAFLOXACIN HYDROCHLORIDE (MART.)
- MFCD11869789
- 1ST5757AD8
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)
- NCGC00095163-02
- 6-Fluoro-1-(p-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride
- S-0500
- NCGC00177995-02
- MFCD03427297
- NSC758956
- Abbott 56620
- Pharmakon1600-01505314
- PD 121960-d8
- s1977
- A-56620 (hydrochloride)
- KNWODGJQLCISLC-UHFFFAOYSA-N
- 6-luoro-1-(4-luorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
- Tox21_111462_1
- Sarafloxacin hydrochloride, Antibiotic for Culture Media Use Only
- Q27280302
- S0840
- A 56620
- NSC 758956
- 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid . hydrochloride
- 1352879-52-7
-
- MDL: MFCD03427297
- Inchi: 1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H
- InChI Key: KNWODGJQLCISLC-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2C=CC(F)=CC=2)C=1)O
- BRN: 6495500
Computed Properties
- Exact Mass: 421.10000
- Monoisotopic Mass: 421.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 645
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.9
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Powder
- Melting Point: 275°C
- Boiling Point: 621.4°C/760mmHg
- Flash Point: >110°(230°F)
- Refractive Index: 1.63
- Solubility: biological extracorporealIn Vitro:DMSOsolubility7.8 mg/mL(18.49 mM;Need ultrasonic and warming)
- Water Partition Coefficient: Soluble in water
- PSA: 74.57000
- LogP: 3.57250
Sarafloxacin hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: S26; S27; S36/37/39
- RTECS:CU7700000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R20/21/22; R36/37/38
Sarafloxacin hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Sarafloxacin hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81267-5mg |
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91296-87-6 | 98.0% | 5mg |
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| S e l l e c k ZHONG GUO | S1977-50mg |
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| DC Chemicals | DCAPI1384-100 mg |
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| DC Chemicals | DCAPI1384-250 mg |
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$500.0 | 2022-02-28 | |
| DC Chemicals | DCAPI1384-1 g |
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$1000.0 | 2022-02-28 | |
| BAI LING WEI Technology Co., Ltd. | 134202-1G |
Sarafloxacin hydrochloride, 98% |
91296-87-6 | 98% | 1G |
¥ 903 | 2022-04-26 | |
| Chemenu | CM144747-10g |
6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
91296-87-6 | 98% | 10g |
$122 | 2021-08-05 | |
| Chemenu | CM144747-25g |
6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
91296-87-6 | 98% | 25g |
$223 | 2021-08-05 |
Sarafloxacin hydrochloride Production Method
Production Method 1
Production Method 2
- Synthesis of sarafloxacin hydrochloride, Guangdong Huagong, 1999, (2), 70-71
Sarafloxacin hydrochloride Preparation Products
Sarafloxacin hydrochloride Suppliers
Sarafloxacin hydrochloride Related Literature
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Qianying Wang,Junyi Zhang,Ruo Yuan,Yun Xiang Analyst 2023 148 2459
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2. Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systemsHugo F. D. Almeida,Mara G. Freire,Isabel M. Marrucho Green Chem. 2016 18 2717
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Li-Jun Zhou,Qinglong L. Wu,Bei-Bei Zhang,Yong-Gang Zhao,Bi-Ying Zhao Environ. Sci.: Processes Impacts 2016 18 500
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K. Tayeb Cherif,J. Peris-Vicente,S. Carda-Broch,J. Esteve-Romero Anal. Methods 2015 7 6165
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Additional information on Sarafloxacin hydrochloride
Introduction to Sarafloxacin Hydrochloride (CAS No: 91296-87-6)
Sarafloxacin Hydrochloride, with the chemical formula C18H20N4O3·HCl, is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is widely recognized for its potent activity against a variety of Gram-positive and some Gram-negative bacteria. The introduction of fluoroquinolones into clinical practice has significantly enhanced the treatment options for bacterial infections due to their high efficacy and relatively low toxicity profiles. The chemical modification of nalidixic acid, the first quinolone antibiotic, led to the development of Sarafloxacin Hydrochloride, which exhibits enhanced stability and a broader spectrum of activity compared to its predecessors.
The molecular structure of Sarafloxacin Hydrochloride incorporates a fluorine atom at the 6-position of the quinolone ring, which is a key feature responsible for its increased potency and bactericidal activity. This fluorine atom enhances the compound's ability to interact with and inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication and transcription. The hydrochloride salt form improves the solubility and bioavailability of the compound, making it more suitable for intravenous and oral administration.
In recent years, Sarafloxacin Hydrochloride has been extensively studied for its applications in both human medicine and veterinary science. Its effectiveness against multidrug-resistant bacteria has made it a valuable asset in treating complicated infections, particularly those caused by organisms such as Mycobacterium tuberculosis, Pseudomonas aeruginosa, and various staphylococci. The compound's ability to penetrate tissues and reach therapeutic concentrations in sites of infection has also contributed to its widespread use.
One of the most significant advancements in the field of antibiotics has been the development of combination therapies involving Sarafloxacin Hydrochloride. Research has shown that combining this antibiotic with other agents can reduce the likelihood of resistance development and enhance overall treatment outcomes. For instance, studies have demonstrated that co-administration of Sarafloxacin Hydrochloride with beta-lactams or aminoglycosides can be particularly effective in treating severe respiratory tract infections.
The pharmacokinetic properties of Sarafloxacin Hydrochloride have also been well-documented. The compound exhibits rapid absorption after oral administration and achieves peak plasma concentrations within a few hours. Its long half-life allows for once-daily dosing, which improves patient compliance. Additionally, Sarafloxacin Hydrochloride is highly bound to plasma proteins, which influences its distribution within the body and determines its efficacy in different tissues.
Clinical trials have consistently shown the efficacy of Sarafloxacin Hydrochloride in treating various infections, including urinary tract infections (UTIs), skin and soft tissue infections, and pneumonia. The compound's ability to achieve high concentrations in urine makes it particularly effective against urinary pathogens. Furthermore, its anti-inflammatory properties have been observed in some studies, suggesting potential benefits beyond its primary role as an antibiotic.
The safety profile of Sarafloxacin Hydrochloride is generally favorable when used as directed. However, like all antibiotics, it can cause side effects ranging from mild gastrointestinal discomfort to more serious adverse reactions such as tendonitis or peripheral neuropathy. The risk of these side effects increases with prolonged use or higher doses, emphasizing the importance of adhering to prescribed regimens.
In recent research, efforts have been focused on developing novel derivatives of fluoroquinolones to overcome existing resistance mechanisms while maintaining or enhancing their therapeutic efficacy. Some studies have explored modifications to the quinolone core structure to improve binding affinity for bacterial enzymes while reducing off-target effects in human cells. These efforts are crucial in addressing the growing challenge of antibiotic resistance.
The environmental impact of fluoroquinolones, including Sarafloxacin Hydrochloride, has also been a subject of concern due to their persistence in water systems. Studies have investigated the effects of these compounds on aquatic ecosystems, highlighting the need for responsible use and disposal practices. Regulatory agencies have implemented guidelines to minimize environmental release while ensuring patient access to effective treatments.
In conclusion, Sarafloxacin Hydrochloride (CAS No: 91296-87-6) remains a vital component in modern antimicrobial therapy. Its broad-spectrum activity, favorable pharmacokinetics, and efficacy in treating various infections make it a cornerstone in both human and veterinary medicine. As research continues to uncover new applications and address challenges such as resistance and environmental impact, this compound will undoubtedly remain relevant in combating bacterial infections worldwide.
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